![molecular formula C14H20BBrO4 B6299470 5-Bromo-2,4-dimethoxyphenylboronic acid pinacol ester CAS No. 2121512-99-8](/img/structure/B6299470.png)
5-Bromo-2,4-dimethoxyphenylboronic acid pinacol ester
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Overview
Description
5-Bromo-2,4-dimethoxyphenylboronic acid pinacol ester is a chemical compound with the IUPAC name 2-(5-bromo-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 343.03 . It is a solid at room temperature and should be stored at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20BBrO4/c1-13(2)14(3,4)20-15(19-13)9-7-10(16)12(18-6)8-11(9)17-5/h7-8H,1-6H3 . This indicates that the compound has a boron atom connected to a bromine atom and a phenyl ring, which is further substituted with two methoxy groups.Chemical Reactions Analysis
Pinacol boronic esters are known to undergo protodeboronation, a process that has been utilized in the formal anti-Markovnikov hydromethylation of alkenes . This reaction sequence has been applied to various compounds .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 343.03 .Scientific Research Applications
- Application : 5-Bromo-2,4-dimethoxyphenylboronic acid pinacol ester serves as a valuable boron reagent in Suzuki–Miyaura reactions, allowing the synthesis of diverse biaryl compounds and natural products .
- Application : This compound reacts with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate to prepare sulfinamide derivatives .
- Application : Researchers have used 5-Bromo-2,4-dimethoxyphenylboronic acid pinacol ester in the synthesis of indolo-fused heterocyclic inhibitors targeting the polymerase enzyme of hepatitis C .
- Application : The compound has been employed in studies related to pi-interactions, electronic structure, and transient UV absorption of subphthalocyanine-borate-bridged ferrocene-fullerene conjugates .
- Application : Renaud and coworkers described an efficient sequence for the protodeboronation of activated benzylic substrates using boron compounds like pinacol boronic esters .
- Application : Pinacol boronic esters, including this compound, are widely used in borylation reactions. These reactions enable the introduction of boron-containing functional groups into organic molecules, facilitating subsequent transformations .
Suzuki–Miyaura Coupling
Preparation of Sulfinamide Derivatives
Indolo-Fused Heterocyclic Inhibitors
Subphthalocyanine-Borate-Bridged Ferrocene-Fullerene Conjugates
Functionalization of Benzylic Substrates
Borylation Reactions
Safety and Hazards
Mechanism of Action
Target of Action
Boronic esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction . The targets in these reactions are typically carbon atoms in organic molecules where new carbon-carbon bonds can be formed.
Mode of Action
The compound participates in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a new bond with an electrophilic organic group. In the transmetalation step, the boronic ester transfers its organic group to the palladium .
Biochemical Pathways
The Suzuki–Miyaura reaction is a key pathway in which this compound is involved. This reaction is used to create biaryl compounds, which are common structural motifs in pharmaceuticals and organic materials . The downstream effects of this reaction depend on the specific molecules being coupled and can lead to a wide range of organic compounds.
Pharmacokinetics
It’s important to note that the compound’s boronic ester group can be susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability and stability in biological systems.
Result of Action
The primary result of the compound’s action in the Suzuki–Miyaura reaction is the formation of a new carbon-carbon bond. This allows for the synthesis of complex organic molecules from simpler precursors . The specific molecular and cellular effects would depend on the nature of the resulting compound.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of hydrolysis of the boronic ester group . Additionally, the presence of a palladium catalyst and suitable reaction partners is necessary for the compound to participate in the Suzuki–Miyaura reaction .
properties
IUPAC Name |
2-(5-bromo-2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BBrO4/c1-13(2)14(3,4)20-15(19-13)9-7-10(16)12(18-6)8-11(9)17-5/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMHCUJQCLDWKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BBrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,4-dimethoxyphenylboronic acid, pinacol ester |
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